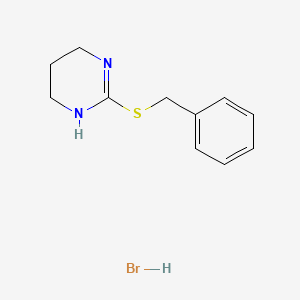

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

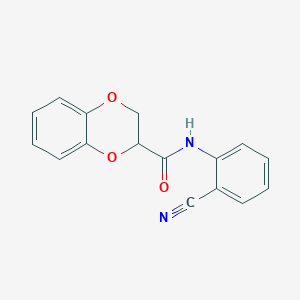

The compound “2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide” is a type of organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzylsulfanyl group suggests the presence of a benzene ring attached to a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-benzylsulfanyl benzothiazole derivatives have been synthesized and characterized . A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydropyrimidine ring, which is a saturated version of the pyrimidine ring, and a benzylsulfanyl group, which consists of a benzene ring attached to a sulfur atom .Scientific Research Applications

Chemical Variability and Properties

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide, a tetrahydropyrimidine derivative, is a part of a broad class of compounds known for their variability in chemistry and biological activities. The compound falls under the category of pyrimidine derivatives, which are recognized for a wide range of biological activities including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic effects (Boča, Jameson, & Linert, 2011).

Synthesis and Characterization

The synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives, including 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide, have been a subject of interest. These derivatives are synthesized through a novel procedure involving urea and bis(methylthio)methylenemalononitrile. The synthesized compounds are characterized by IR, 1H-NMR, MS, and elemental analysis, highlighting the complex nature and the methodological rigor in studying these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Biological and Pharmacological Activities

In the domain of biological and pharmacological research, tetrahydropyrimidine derivatives exhibit noteworthy activities. Their potential in designing leads for anti-inflammatory activities has been underlined by in-vitro studies. The compounds possess replaceable active methylthio groups that contribute significantly to their biological efficacy. The results from these studies necessitate further investigation into the features underlying the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name |

2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBDLQOJPGGDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)

![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)

![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)

![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2443806.png)